molecular formula C18H24N2O B2377448 N-[Cyano(cyclohexyl)methyl]-2-(2-ethylphenyl)acetamide CAS No. 2224211-86-1

N-[Cyano(cyclohexyl)methyl]-2-(2-ethylphenyl)acetamide

Cat. No.: B2377448
CAS No.: 2224211-86-1
M. Wt: 284.403
InChI Key: JUOMLADEXMOJNP-UHFFFAOYSA-N
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Description

N-[Cyano(cyclohexyl)methyl]-2-(2-ethylphenyl)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The presence of both cyano and amide functional groups in the molecule makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano(cyclohexyl)methyl]-2-(2-ethylphenyl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of 2-(2-ethylphenyl)acetic acid with cyclohexylamine in the presence of a cyanoacetylating agent such as ethyl cyanoacetate. The reaction is typically carried out under reflux conditions in a suitable solvent like ethanol, with a base such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano(cyclohexyl)methyl]-2-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The active hydrogen atoms in the molecule can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the compound under basic conditions to form substituted derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[Cyano(cyclohexyl)methyl]-2-(2-ethylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.

    Biology: The compound’s derivatives have shown potential biological activities, making it a subject of interest in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its diverse biological activities.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[Cyano(cyclohexyl)methyl]-2-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. The cyano and amide groups in the molecule can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Cyanoacetamide: A simpler analog with similar reactivity but lacking the cyclohexyl and ethylphenyl groups.

    N-(2-Cyanoethyl)acetamide: Another analog with a different substitution pattern.

Uniqueness

N-[Cyano(cyclohexyl)methyl]-2-(2-ethylphenyl)acetamide is unique due to the presence of both cyclohexyl and ethylphenyl groups, which can influence its reactivity and biological activity. These groups can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets.

Properties

IUPAC Name

N-[cyano(cyclohexyl)methyl]-2-(2-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-2-14-8-6-7-11-16(14)12-18(21)20-17(13-19)15-9-4-3-5-10-15/h6-8,11,15,17H,2-5,9-10,12H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOMLADEXMOJNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1CC(=O)NC(C#N)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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